1,3-Benzothiazole-6-sulfonyl chloride is a heterocyclic aromatic sulfonyl chloride used as a key intermediate in medicinal chemistry. Its primary function is as a precursor for the synthesis of benzothiazole-6-sulfonamides, a class of compounds extensively investigated as potent inhibitors of metalloenzymes, particularly human carbonic anhydrase (hCA) isoforms. [REFS-1, REFS-2] The sulfonyl chloride group provides a reactive site for coupling with various amines, while the rigid benzothiazole scaffold serves as a critical structural element for achieving high-affinity binding to biological targets.
In targeted synthesis, substituting 1,3-Benzothiazole-6-sulfonyl chloride with a different positional isomer or a simpler aromatic sulfonyl chloride is a critical failure point. The specific attachment point of the sulfonamide group on the benzothiazole ring dictates the spatial orientation of substituents and their resulting interactions within an enzyme's active site. As demonstrated in comparative studies, switching from the 6-sulfonamide to the 5-sulfonamide scaffold results in dramatic, multi-fold changes in inhibitory potency and isoform selectivity against key enzymes like carbonic anhydrases. [1] Using a generic precursor like benzenesulfonyl chloride would yield a molecule lacking the benzothiazole's specific heterocyclic interactions, failing to achieve the desired high-potency and selective biological activity inherent to this scaffold. [2]
Derivatives synthesized from 1,3-Benzothiazole-6-sulfonyl chloride demonstrate potent, low-nanomolar inhibition of human carbonic anhydrase IX (hCA IX), an important anti-tumor target. In one study, a 2-aminobenzothiazole-6-sulfonamide derivative showed an inhibition constant (Ki) of 3.7 nM against hCA IX. [1] This level of potency is comparable to or exceeds that of the widely used, non-selective clinical standard, Acetazolamide (AAZ), which had a Ki of 25 nM in the same study. [1] This highlights the suitability of the 6-sulfonyl chloride precursor for developing highly potent agents against cancer-related targets.
| Evidence Dimension | Inhibition Constant (Ki) vs. hCA IX |
| Target Compound Data | 3.7 nM (for a derivative) |
| Comparator Or Baseline | Acetazolamide (AAZ): 25 nM |
| Quantified Difference | Derivative is ~6.8-fold more potent than Acetazolamide |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase IX. |
Procuring this specific precursor enables the synthesis of drug candidates with significantly higher potency against a key cancer target compared to those derived from less specific scaffolds or clinical benchmarks.
The choice between positional isomers is critical for achieving isoform-selective enzyme inhibition. A direct comparison of two brominated 2-aminobenzothiazole sulfonamide isomers showed that the derivative from the 5-sulfonyl chloride (Ki = 1.8 nM) was 38.8 times more potent against hCA VII than the corresponding derivative from the 6-sulfonyl chloride (Ki = 69.8 nM). [1] Conversely, against hCA IX, the 6-sulfonamide derivative (Ki = 3.7 nM) was more potent than the 5-sulfonamide derivative (Ki = 9.8 nM). [1] This demonstrates that the isomers are not interchangeable and must be selected specifically based on the desired target profile.
| Evidence Dimension | Inhibition Constant (Ki) vs. hCA VII |
| Target Compound Data | 69.8 nM (for a derivative of 6-sulfonyl chloride) |
| Comparator Or Baseline | 1.8 nM (for the corresponding derivative of 5-sulfonyl chloride) |
| Quantified Difference | The 5-isomer derivative is 38.8-fold more potent against hCA VII |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase VII. |
This evidence proves that isomer selection is a primary determinant of biological activity and selectivity, making it essential to procure the correct isomer for a specific research goal.
The 1,3-benzothiazole-6-sulfonyl scaffold is not merely a tool for exploratory research; it is a validated building block for clinically evaluated drug candidates. The compound Lanifibranor, a pan-peroxisome proliferator-activated receptor (PPAR) agonist investigated for non-alcoholic steatohepatitis (NASH), incorporates the 1,3-benzothiazole-6-sulfonyl moiety as a core structural element. [1] Lanifibranor has progressed to late-stage clinical trials, demonstrating the industrial and regulatory acceptance of this specific chemical scaffold in complex drug molecules. [1]
| Evidence Dimension | Precursor Utility |
| Target Compound Data | Incorporated into Lanifibranor, a drug candidate in clinical trials (NCT03008070). |
| Comparator Or Baseline | General research chemicals without demonstrated use in clinical candidates. |
| Quantified Difference | N/A |
| Conditions | Use as a core structural motif in a molecule undergoing human clinical trials. |
Procuring this compound provides access to a building block with a proven track record in pharmaceutical development, reducing risk and increasing the translational potential of a research program.
This precursor is the right choice for research programs aiming to develop potent inhibitors against hypoxic tumor targets like hCA IX and XII. The evidence shows that the 6-sulfonyl scaffold can yield compounds with low-nanomolar potency, making it a superior starting point for oncology drug discovery campaigns compared to less specific sulfonyl chlorides. [1]
For researchers conducting detailed SAR studies, procuring this specific 6-isomer is essential. Direct comparative evidence demonstrates that switching to the 5-isomer dramatically alters biological activity and isoform selectivity. Using the 6-sulfonyl chloride allows for precise probing of the chemical space around this specific regioisomer. [1]
Given its incorporation into molecules that have advanced into clinical trials, this compound is a suitable building block for programs requiring precursors with established relevance. Its use in a compound like Lanifibranor provides confidence in the scaffold's utility and potential for downstream development in metabolic, inflammatory, or fibrotic disease research. [2]
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